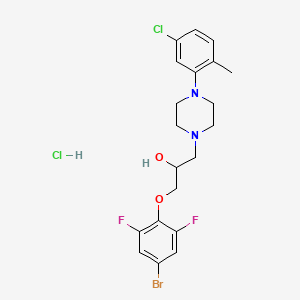

1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride" is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring, a common feature in many drugs. The molecule contains multiple halogens and a hydroxyl group, suggesting potential reactivity and polarity that could influence its physical and chemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the literature. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a compound with a structure somewhat analogous to the compound , was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods provide a foundation for the synthesis of the compound , although specific details would need to be tailored to the unique substituents present in its structure.

Molecular Structure Analysis

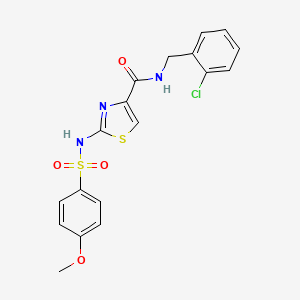

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield different compounds. The structure of the compound would include a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-bromo-2,6-difluorophenoxy group, connected through a propan-2-ol linker. The presence of multiple halogens and the ether linkage are likely to influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including substitutions and reactions with acids to form hydrochlorides. For example, 1-(3-chlorophenyl) piperazine was synthesized and then reacted with 1-bromo-3-chloropropane to give a hydrochloride salt . The compound could similarly undergo nucleophilic substitution reactions due to the presence of halogens, which are good leaving groups, and the hydroxyl group could be involved in esterification or etherification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their chemical structure. For instance, the melting point, solubility, and surface activity are important physicochemical parameters that can be determined experimentally . The presence of halogens and the hydroxyl group in the compound would affect its polarity, solubility in various solvents, and potential for forming hydrogen bonds. Additionally, the lipophilic and hydrophilic balance of the molecule could be assessed using techniques such as reversed-phase thin-layer chromatography and log P estimation .

科学的研究の応用

Synthesis and Pharmacological Evaluation

Research efforts have been focused on the synthesis and pharmacological evaluation of novel derivatives, aiming to explore their potential as therapeutic agents. Studies such as the design and synthesis of novel derivatives for antidepressant and antianxiety activities illustrate the methodology and interest in developing compounds with specific biological activities. These efforts are part of a larger scientific endeavor to understand the structure-activity relationships and optimize the pharmacological profiles of such compounds (Kumar et al., 2017).

Antimalarial and Antitumor Activities

Further investigations have delved into the antimalarial and antitumor potentials of related compounds. Research in this area aims to identify novel therapeutic options for diseases with significant unmet medical needs. The synthesis and evaluation of aryl piperazine and pyrrolidine derivatives, for instance, have been explored for their capacity to inhibit the growth of Plasmodium falciparum, showcasing the potential for new antimalarial therapies (Mendoza et al., 2011). Similarly, the synthesis of piperazine-based tertiary amino alcohols and their evaluation for antitumor activities highlight the pursuit of novel anticancer agents (Hakobyan et al., 2020).

特性

IUPAC Name |

1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrClF2N2O2.ClH/c1-13-2-3-15(22)10-19(13)26-6-4-25(5-7-26)11-16(27)12-28-20-17(23)8-14(21)9-18(20)24;/h2-3,8-10,16,27H,4-7,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAMIRGGBPMSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3F)Br)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrCl2F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![3,5-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2522447.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B2522456.png)

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)

![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)

![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)